

Application Notes and Protocols for mRNA Encapsulation using 113-O12B

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the encapsulation of messenger RNA (mRNA) using the novel ionizable lipid **113-O12B** to form lipid nanoparticles (LNPs). The **113-O12B** lipid is a disulfide bond-containing ionizable cationic lipidoid designed for the generation of LNPs that specifically target lymph nodes, a critical feature for enhancing the efficacy of mRNA-based vaccines and immunotherapies.[1][2]

Introduction

The ionizable lipid **113-O12B** has demonstrated significant potential in preclinical studies for the development of mRNA cancer vaccines.[1] LNPs formulated with **113-O12B** have shown increased and specific mRNA expression in lymph nodes compared to LNPs formulated with other lipids, such as the clinically utilized ALC-0315.[2] This targeted delivery to lymph nodes can reduce off-target effects and enhance the desired immune response.[3] This document outlines the necessary materials, equipment, and step-by-step procedures for the formulation and characterization of **113-O12B** LNPs for mRNA encapsulation.

Materials and Equipment Lipids and Reagents

• Ionizable Lipid: 113-O12B

Helper Lipid: 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)



- Cholesterol
- PEG-Lipid: 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DMG-PEG 2000)
- mRNA: The specific mRNA to be encapsulated.
- Ethanol: 200 proof, anhydrous.
- Citrate Buffer: 50 mM, pH 4.0.
- Phosphate-Buffered Saline (PBS): pH 7.4, sterile.
- Quant-iT RiboGreen RNA Assay Kit

Equipment

- Microfluidic mixing system (e.g., NanoAssemblr® Benchtop)
- · Syringes and tubing compatible with the microfluidic system
- Dynamic Light Scattering (DLS) instrument for size and polydispersity index (PDI) measurement
- Zeta potential analyzer
- Fluorescence microplate reader
- Dialysis cassettes (e.g., 10K MWCO)
- Sterile filters (0.22 μm)
- Standard laboratory equipment (vortexer, centrifuge, pipettes, etc.)

Experimental ProtocolsPreparation of Lipid Stock Solutions

• 113-O12B Stock: Prepare a 10 mg/mL stock solution of 113-O12B in ethanol.



- DOPE Stock: Prepare a 10 mg/mL stock solution of DOPE in ethanol.
- Cholesterol Stock: Prepare a 10 mg/mL stock solution of cholesterol in ethanol.
- DMG-PEG 2000 Stock: Prepare a 10 mg/mL stock solution of DMG-PEG 2000 in ethanol.

Preparation of the Lipid Mixture

- Combine the lipid stock solutions in a sterile tube to achieve a molar ratio of 113-012B:
 Cholesterol: DOPE: DMG-PEG 2000 of 16: 4.8: 3: 2.4.
- Vortex the lipid mixture thoroughly to ensure homogeneity.

Preparation of the Aqueous mRNA Solution

Dilute the mRNA to the desired concentration in 50 mM citrate buffer (pH 4.0). The final
concentration will depend on the desired lipid-to-mRNA weight ratio. A common starting point
is a 10:1 to 20:1 weight ratio of total lipid to mRNA.

LNP Formulation using Microfluidics

- Set up the microfluidic mixing system according to the manufacturer's instructions.
- Load the lipid mixture (in ethanol) into one syringe and the aqueous mRNA solution (in citrate buffer) into another syringe.
- Set the flow rate ratio of the aqueous phase to the organic (lipid) phase to 3:1.
- Set the total flow rate to 12 mL/min.
- Initiate the mixing process to generate the LNPs. The rapid mixing of the two phases will induce the self-assembly of the lipids around the mRNA.
- Collect the resulting LNP dispersion.

Downstream Processing

Buffer Exchange and Purification: Dialyze the LNP dispersion against sterile PBS (pH 7.4)
 for at least 6 hours at 4°C using a 10K MWCO dialysis cassette to remove the ethanol and



raise the pH. Change the PBS buffer at least twice during dialysis.

- Sterilization: Sterile-filter the purified LNP dispersion through a 0.22 μm syringe filter.
- Storage: Store the final LNP-mRNA formulation at 4°C for short-term use or at -80°C for long-term storage.

Characterization of mRNA-LNPs

- Dilute a small aliquot of the final LNP formulation in PBS.
- Measure the hydrodynamic diameter and PDI using a Dynamic Light Scattering (DLS) instrument.
- Acceptable LNPs for in vivo applications typically have a size range of 80-150 nm and a PDI below 0.2.
- Dilute a small aliquot of the final LNP formulation in deionized water or a low-salt buffer.
- Measure the zeta potential using a suitable analyzer. The zeta potential should be close to neutral at physiological pH.
- Determine the encapsulation efficiency using the Quant-iT RiboGreen RNA assay. This assay quantifies the amount of free (unencapsulated) mRNA versus the total mRNA.
- Prepare two sets of samples:
 - Total mRNA: Lyse the LNPs by adding a surfactant (e.g., 0.5% Triton X-100) to release the encapsulated mRNA.
 - Free mRNA: Use the intact LNP sample.
- Add the RiboGreen reagent to both sets of samples and measure the fluorescence using a microplate reader (excitation ~480 nm, emission ~520 nm).
- Calculate the encapsulation efficiency using the following formula:



- Encapsulation Efficiency (%) = [(Total mRNA fluorescence Free mRNA fluorescence) / Total mRNA fluorescence] x 100
- A high encapsulation efficiency (>90%) is desirable.

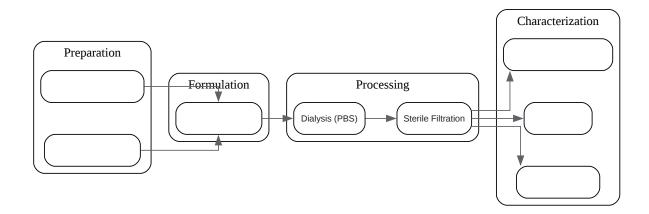
Data Presentation

Parameter	Target Range
LNP Formulation	
Lipid Molar Ratio (113-O12B:Chol:DOPE:DMG-PEG)	16:4.8:3:2.4
Flow Rate Ratio (Aqueous:Organic)	3:1
Total Flow Rate	12 mL/min
LNP Characteristics	
Particle Size (Diameter)	80 - 150 nm
Polydispersity Index (PDI)	< 0.2
Zeta Potential (at pH 7.4)	Near-neutral
Encapsulation Efficiency	>90%

Visualizations

Experimental Workflow for 113-O12B LNP Formulation and Characterization



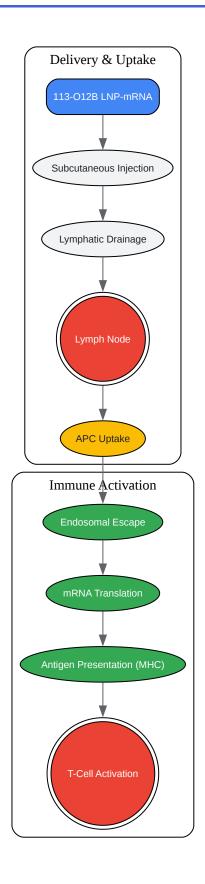


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Caption: Workflow for mRNA-LNP formulation with **113-O12B**.

Proposed Mechanism of Lymph Node Targeting and Immune Activation





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Caption: Mechanism of **113-O12B** LNP-mediated immune activation.



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